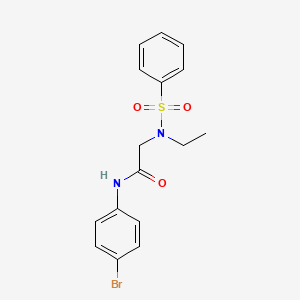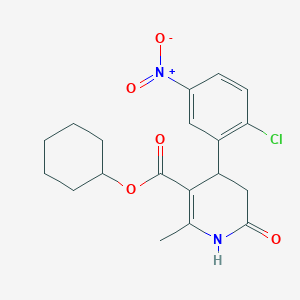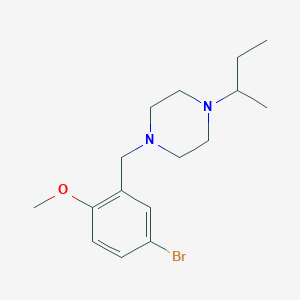![molecular formula C15H11BrClFN2O2S B5121001 3-bromo-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5121001.png)
3-bromo-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide involves the inhibition of tubulin polymerization, which is essential for cell division and growth. It binds to the colchicine site of tubulin, leading to the destabilization of microtubules and subsequent cell death. Additionally, it has been found to induce oxidative stress and DNA damage, leading to apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
3-bromo-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, reduce the expression of anti-apoptotic proteins, and enhance the expression of pro-apoptotic proteins. Additionally, it has been found to induce autophagy, a process that plays a crucial role in maintaining cellular homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 3-bromo-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide is its potent anticancer activity against various cancer cell lines. Additionally, it has been found to exhibit low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of 3-bromo-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide. One of the potential directions is the optimization of its chemical structure to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and identify potential drug targets. Furthermore, the evaluation of its efficacy in animal models and clinical trials is necessary to determine its potential for cancer therapy.
Métodos De Síntesis
The synthesis of 3-bromo-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide involves a multi-step process that includes the reaction of 3-chloro-4-fluoroaniline with carbon disulfide, followed by the reaction with 4-methoxybenzoyl chloride in the presence of potassium carbonate. The resulting compound is then treated with bromine to obtain 3-bromo-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide.
Aplicaciones Científicas De Investigación
3-bromo-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide has been extensively studied for its potential applications in various fields such as cancer research, drug discovery, and medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Propiedades
IUPAC Name |
3-bromo-N-[(3-chloro-4-fluorophenyl)carbamothioyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClFN2O2S/c1-22-13-5-2-8(6-10(13)16)14(21)20-15(23)19-9-3-4-12(18)11(17)7-9/h2-7H,1H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGPYTFPRHASEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[(3-chloro-4-fluorophenyl)carbamothioyl]-4-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methoxy-4-{[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5120944.png)
![2-[(anilinocarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5120947.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5120953.png)

![1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene](/img/structure/B5120959.png)

![N-[4-methyl-5-(1-piperidinylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5120989.png)
![(2R*,6S*)-4-[(1-{2-[4-(2-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B5121009.png)
![3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5121020.png)
